molecular formula C5H6BrN3 B1268557 5-bromo-N-methylpyrimidin-4-amine CAS No. 56181-38-5

5-bromo-N-methylpyrimidin-4-amine

Cat. No.: B1268557
CAS No.: 56181-38-5
M. Wt: 188.03 g/mol
InChI Key: ZRTRFVAUWLQCLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methylpyrimidin-4-amine typically involves the bromination of N-methylpyrimidin-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low to moderate range (0-25°C) to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Products include biaryl compounds or other coupled products.

Scientific Research Applications

5-Bromo-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-methylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, leading to inhibition of specific enzymes or pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-methylpyrimidin-4-amine
  • 5-Fluoro-N-methylpyrimidin-4-amine
  • 5-Iodo-N-methylpyrimidin-4-amine

Comparison

Compared to its halogenated analogs, 5-bromo-N-methylpyrimidin-4-amine offers unique reactivity due to the bromine atom’s size and electron-withdrawing properties. This makes it particularly useful in certain substitution and coupling reactions where other halogens may not perform as effectively .

Properties

IUPAC Name

5-bromo-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTRFVAUWLQCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356459
Record name 5-bromo-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56181-38-5
Record name 5-bromo-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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